molecular formula C9H16N4O B13620761 2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-2-methyl-4-(5-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13620761
M. Wt: 196.25 g/mol
InChI Key: FEOZCGDOLXXTFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide typically involves the reaction of 2-amino-2-methylbutanamide with 5-methyl-1H-pyrazole under specific conditions. One common method includes the use of a catalyst and a solvent such as dichloromethane. The reaction is carried out at a controlled temperature, often under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction could produce an alcohol .

Scientific Research Applications

2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-4-(5-methyl-1H-pyrazol-1-yl)butanamide exerts its effects involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Properties

Molecular Formula

C9H16N4O

Molecular Weight

196.25 g/mol

IUPAC Name

2-amino-2-methyl-4-(5-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C9H16N4O/c1-7-3-5-12-13(7)6-4-9(2,11)8(10)14/h3,5H,4,6,11H2,1-2H3,(H2,10,14)

InChI Key

FEOZCGDOLXXTFC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=NN1CCC(C)(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.